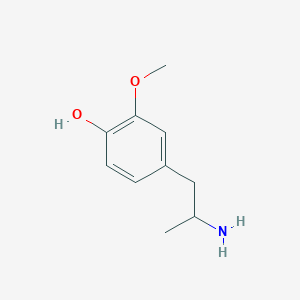

4-(2-Aminopropyl)-2-methoxyphenol

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(2-aminopropyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBOYXOSSQEJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926648 | |

| Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-44-3 | |

| Record name | 4-Hydroxy-3-methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13026-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methyl-alpha-methyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-0-METHYL-.ALPHA.-METHYLDOPAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5V6G007J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 2 Aminopropyl 2 Methoxyphenol and Analogues

Stereoselective Synthesis via Biocatalysis for Chiral Aminopropyl Derivatives

The stereoselective synthesis of chiral aminopropyl derivatives, including analogues of 4-(2-aminopropyl)-2-methoxyphenol, can be effectively achieved through biocatalysis. This approach utilizes enzymes, such as transaminases and dehydrogenases, to catalyze the formation of chiral amines with high enantioselectivity under mild reaction conditions. nih.govresearchgate.net Biocatalysis offers a green and efficient alternative to traditional chemical methods, which often require harsh conditions and may generate significant waste. nih.gov

Engineered enzymes have demonstrated considerable improvements in activity and substrate specificity, expanding the applicability of biocatalysis to a wider range of molecules. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented in publicly available research, the successful synthesis of structurally similar aminopropylphenols and related chiral amines highlights the potential of this methodology.

Amine transaminases (ATAs) are a crucial class of enzymes for the asymmetric synthesis of chiral primary amines. nih.govdiva-portal.org They catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a prochiral ketone, yielding a chiral amine. nih.govthieme-connect.de The reaction is reversible and relies on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov

Recent advancements have focused on engineering transaminases to improve their activity towards bulky substrates and to overcome unfavorable reaction equilibria. nih.govnih.gov For instance, engineered transaminase polypeptides derived from Vibrio fluvialis have been developed for the synthesis of (S)-3-(1-aminoethyl)-phenol, a structural analogue of the target compound. wipo.intgoogle.com These engineered enzymes exhibit significantly increased activity compared to the wild-type enzyme. google.com

A patented process highlights the use of an engineered transaminase for the conversion of 3'-hydroxyacetophenone (B363920) to (S)-3-(1-aminoethyl)-phenol. wipo.intgoogle.com The reaction conditions and the performance of the engineered enzyme are summarized below.

Table 1: Engineered Transaminase for the Synthesis of (S)-3-(1-aminoethyl)-phenol

| Parameter | Value |

|---|---|

| Substrate | 3'-hydroxyacetophenone |

| Product | (S)-3-(1-aminoethyl)-phenol |

| Enzyme | Engineered Transaminase (SEQ ID NO: 2 variant) |

| Amino Donor | 1.5 M Isopropylamine |

| Cofactor | 1 mM Pyridoxal phosphate (B84403) |

| Solvent | 5% v/v DMSO |

| pH | 7.5 |

| Temperature | 45°C |

| Substrate Concentration | 35 g/L |

| Increased Activity | Up to 50-fold increase compared to wild-type |

Source: google.com

This example underscores the potential of using engineered transaminases for the stereoselective synthesis of chiral aminopropylphenols from their corresponding ketone precursors.

Amine dehydrogenases (AmDHs) provide another powerful biocatalytic route for the synthesis of chiral amines. nih.gov These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in situ. nih.govwhiterose.ac.uk Protein engineering has been instrumental in developing AmDHs with altered substrate specificities, enabling the synthesis of a variety of chiral amines. google.com

Research has demonstrated the efficacy of native amine dehydrogenases for the synthesis of short-chain chiral amines and amino alcohols. whiterose.ac.ukyork.ac.uk For example, the synthesis of (S)-1-methoxypropan-2-amine, an analogue with a methoxy (B1213986) group, has been achieved with high conversion and enantioselectivity using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH). whiterose.ac.ukyork.ac.uk

Table 2: Biocatalytic Reductive Amination of 1-methoxypropan-2-one

| Parameter | Value |

|---|---|

| Substrate | 1-methoxypropan-2-one (50 mM) |

| Product | (S)-1-methoxypropan-2-amine |

| Enzyme | MsmeAmDH |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase |

| Conversion | >97% |

| Enantiomeric Excess (ee) | 98.1% |

Source: whiterose.ac.ukyork.ac.uk

The successful application of AmDHs to methoxy-substituted substrates suggests their utility in the synthesis of this compound from the corresponding ketone, 4-(2-oxopropyl)-2-methoxyphenol.

Kinetic resolution is a biocatalytic strategy used to separate a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation.

While not a direct asymmetric synthesis, enzymatic kinetic resolution can be an effective method for obtaining enantiomerically pure aminopropyl derivatives. For example, the kinetic resolution of racemic phenylethylamines structurally related to amphetamine has been successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). csic.es This method was applied to a 4-hydroxy-substituted analogue, demonstrating the feasibility of this approach for phenolic compounds. csic.es

Table 3: Enzymatic Kinetic Resolution of 4-(1-aminopropan-2-yl)phenol

| Parameter | Value |

|---|---|

| Substrate | Racemic 4-(1-aminopropan-2-yl)phenol |

| Enzyme | Candida antarctica lipase B (CAL-B) |

| Acyl Donor | Ethyl methoxyacetate |

| Product | (R)-N-(2-(4-hydroxyphenyl)-1-methylethyl)acetamide |

| Enantiomeric Excess (ee) of (S)-amine | >99% |

| Yield of (S)-amine | 45% |

Source: csic.es

This demonstrates that lipase-catalyzed kinetic resolution is a viable pathway to obtain enantiopure aminopropylphenols.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 4-(2-Aminopropyl)-2-methoxyphenol. By interacting with electromagnetic radiation, the molecule provides a fingerprint that reveals the arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the different proton environments. For instance, the aromatic protons on the benzene (B151609) ring would appear as distinct signals, their splitting patterns revealing their substitution pattern. The protons of the aminopropyl group and the methoxy (B1213986) group would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| Methine-H (CH) | 2.9 - 3.4 | Multiplet |

| Methylene-H (CH₂) | 2.5 - 2.9 | Multiplet |

| Methyl-H (CH₃) | 1.0 - 1.3 | Doublet |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | Singlet |

| Amine-H (NH₂) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 145 - 150 |

| Aromatic C-O (methoxy) | 140 - 145 |

| Aromatic C-C | 120 - 130 |

| Aromatic C-H | 110 - 120 |

| Methine-C (CH) | 45 - 55 |

| Methoxy-C (OCH₃) | 55 - 60 |

| Methylene-C (CH₂) | 40 - 50 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the vibrations of bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic group, while the N-H stretching of the primary amine would appear in a similar region, typically as two sharp peaks for the symmetric and asymmetric vibrations.

The C-H stretching of the aromatic ring and the aliphatic propyl group would be observed around 2850-3100 cm⁻¹. The C-O stretching of the phenol (B47542) and the methoxy ether would result in strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. While a spectrum for the exact compound is not publicly available, the NIST Chemistry WebBook provides data for the related compound guaiacol (B22219) (2-methoxyphenol), showing characteristic C-O and O-H stretching bands. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H Stretch | 3200 - 3600 | Broad, Strong |

| Amine N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Amine N-H Bend | 1550 - 1650 | Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound contains a chromophore that absorbs UV light. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups as auxochromes would influence the wavelength of maximum absorption (λmax). Typically, phenols and their derivatives exhibit absorption bands in the UV region, and the position and intensity of these bands can be sensitive to the solvent and pH. researchgate.net The electronic spectrum of the parent compound, 4-methoxyphenol, shows a distinct UV absorption profile that would be altered by the addition of the aminopropyl group. sielc.com

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. escholarship.org For this compound (C₁₀H₁₅NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for its differentiation from other compounds with the same nominal mass. The monoisotopic mass of this compound is 181.1103 g/mol . cymitquimica.comachemblock.com HRMS instruments can measure this with high precision, typically to within a few parts per million (ppm).

In addition to the molecular ion, HRMS can be used to analyze fragment ions, providing further structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data to increase confidence in identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.11756 | 139.9 |

| [M+Na]⁺ | 204.09950 | 147.1 |

| [M-H]⁻ | 180.10300 | 142.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile compounds like this compound in complex biological or chemical samples. This method offers high sensitivity and selectivity, allowing for both identification and quantification at trace levels.

In a typical LC-MS/MS workflow, the compound is first separated from the sample matrix using liquid chromatography. Given the polar nature of this compound, a reversed-phase C18 column is often employed with a gradient elution of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), both containing a small percentage of formic acid to facilitate protonation. nih.gov Electrospray ionization (ESI) in positive mode is a common choice for phenethylamines, as the primary amine group is readily protonated. acs.orgnih.gov

The mass spectrometer then isolates the protonated molecule (precursor ion) and subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). Monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional specificity and reduces chemical noise. acs.org

Interactive Data Table: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Value |

| Chromatography System | Waters ACQUITY UPLC |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transition (Hypothetical) | m/z 182.1 -> 165.1 |

| Collision Energy (Hypothetical) | 15 eV |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Component Analysis

For the analysis of this compound by gas chromatography-mass spectrometry (GC-MS/MS), derivatization is an essential prerequisite. nih.gov The polar nature of the phenolic hydroxyl and primary amine groups makes the compound non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and low sensitivity. vt.edu

Derivatization reactions, such as silylation, acylation, or alkylation, are employed to replace the active hydrogens on the hydroxyl and amine groups with less polar functional groups. researchgate.net This process increases the volatility and thermal stability of the analyte. nih.gov Trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. researchgate.net

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by MS. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be compared against mass spectral libraries for identification.

Interactive Data Table: Typical GC-MS/MS Derivatization and Analysis Conditions

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC System | Agilent 7890B GC |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

Collision-Induced Dissociation (CID) Studies for Fragmentation Pathways

Collision-induced dissociation (CID) is a fundamental technique in tandem mass spectrometry used to elucidate the structure of ions. acs.orgnih.gov For this compound, CID studies on the protonated molecule would reveal its characteristic fragmentation pathways.

Substituted phenethylamines often undergo fragmentation through specific bond cleavages. acs.orgnih.govfigshare.com A primary fragmentation event for protonated this compound is the neutral loss of ammonia (B1221849) (NH₃) from the aminopropyl side chain. Another significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable benzylic cation. The presence of the methoxy and hydroxyl groups on the aromatic ring will influence the relative abundance of these fragment ions. Understanding these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices and for distinguishing it from its isomers. nih.govsecure-platform.com

Advanced Chromatographic Separations

The effective separation of this compound from impurities and other components is critical for its accurate analysis and for obtaining it in a pure form.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and purification of chemical compounds. For assessing the purity of this compound, a reversed-phase HPLC method is typically employed. nih.gov

A C18 column is a common choice for the stationary phase, providing good retention for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often performed using a UV detector, with the wavelength set to an absorption maximum of the compound, which is determined by its aromatic ring and substituents. researchgate.net

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm and 275 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. lcms.cz This technology provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

For this compound, a UPLC method would allow for a more efficient separation from closely related impurities or isomers. The increased peak capacity of UPLC is particularly advantageous when analyzing complex mixtures. The fundamental principles of separation are similar to HPLC, but the instrumentation is designed to operate at higher pressures. researchgate.netnih.gov

Interactive Data Table: UPLC Conditions for High-Resolution Separation

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 60% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 1 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic interaction liquid chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that are weakly retained in reversed-phase chromatography. nih.govchromatographyonline.com Since this compound possesses polar functional groups, HILIC can be an effective separation strategy. researchgate.net

In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide or amino groups) is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. chromatographyonline.com The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov HILIC can offer a different selectivity compared to reversed-phase methods, which can be beneficial for resolving challenging separations. nih.gov

Interactive Data Table: Exemplary HILIC Separation Parameters

| Parameter | Value |

| Chromatography System | Shimadzu Nexera-i |

| Column | SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Acetonitrile with 5 mM Ammonium Acetate |

| Mobile Phase B | Water with 5 mM Ammonium Acetate |

| Gradient | 95% to 60% A over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

Multidimensional Chromatography Approaches in Complex Matrices

The analysis of this compound in complex matrices such as urine, wastewater, or seized drug samples presents significant analytical challenges. These matrices contain a multitude of interfering compounds that can co-elute with the analyte of interest in traditional one-dimensional chromatographic separations, leading to inaccurate identification and quantification. Multidimensional chromatography, by coupling two or more independent separation mechanisms, offers a powerful solution to enhance selectivity and peak capacity, enabling the reliable determination of trace levels of target compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art technique that provides a significant enhancement in separation power compared to conventional GC. In a typical GCxGC setup, the effluent from a primary column is continuously sampled and rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where compounds are separated based on two different physicochemical properties, such as volatility and polarity.

For the analysis of this compound, which is a substituted phenethylamine (B48288), derivatization is often a necessary step to improve its volatility and thermal stability for GC analysis. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting derivatives can then be analyzed by GCxGC coupled to a detector, most commonly a time-of-flight mass spectrometer (TOF-MS). The high resolving power of GCxGC is particularly advantageous for separating the target analyte from other structurally similar phenethylamines or endogenous matrix components. Research on analogous amphetamine-type stimulants in matrices like urine and wastewater has demonstrated the capability of GCxGC to resolve complex mixtures and identify trace-level compounds that would be missed by one-dimensional GC-MS. nih.govfigshare.com

Illustrative GCxGC Separation Parameters for Substituted Phenethylamines

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column Type | Non-polar (e.g., DB-5ms) | Mid-polar (e.g., BPX-50) |

| Length | 30 m | 1-2 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Modulation Period | 4-6 s | N/A |

This table presents typical column and parameter settings used in GCxGC for the analysis of compounds structurally related to this compound. The combination of a non-polar and a mid-polar column provides an orthogonal separation mechanism.

Multidimensional Liquid Chromatography (LCxLC)

For non-volatile or thermally labile compounds, multidimensional liquid chromatography (LCxLC) is the preferred approach. This technique is particularly well-suited for the direct analysis of this compound in aqueous samples like urine or wastewater without the need for derivatization. In an LCxLC system, fractions from the first dimension (e.g., reversed-phase chromatography) are transferred to a second dimension column with a different selectivity (e.g., hydrophilic interaction liquid chromatography, HILIC).

The separation of positional isomers of phenethylamines is a significant challenge where LCxLC has shown great potential. ojp.gov For instance, this compound could be separated from its isomers, such as 3-(2-aminopropyl)-2-methoxyphenol or other methoxy-substituted phenethylamines, which might co-elute in a single dimension LC run. The enhanced peak capacity of LCxLC coupled with tandem mass spectrometry (MS/MS) allows for the unambiguous identification and quantification of the target compound even at very low concentrations. Studies on the separation of phenethylamine and cathinone (B1664624) isomers have demonstrated that the combination of different stationary phases, such as a C18 and a phenyl-hexyl column, can provide the necessary selectivity for resolving closely related structures. fda.gov.twnih.gov

Exemplary LCxLC Research Findings for Phenethylamine Isomer Separation

| Analytical Technique | Matrix | Key Finding | Reference |

| UHPLC-MS/MS | Seized materials, biological fluids | A biphenyl (B1667301) stationary phase successfully separated nine 2-phenethylamine-derived designer drug positional isomers. | nih.gov |

| Multi-dimensional LC | Seized drugs | The use of a second dimension with a different pH mobile phase or a HILIC column enhanced the separation of phenethylamine isomers. | ojp.gov |

| LC-MS/MS | Urine | Developed a screening method for 74 phenethylamines, demonstrating the complexity of separating these compounds in biological samples. | fda.gov.tw |

This table summarizes research findings on the separation of phenethylamine isomers using advanced liquid chromatography techniques, illustrating the methodologies that would be applicable to the analysis of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating electronic structure, reactivity, and spectroscopic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Similarly, there is a lack of published research utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the spectroscopic properties of 4-(2-Aminopropyl)-2-methoxyphenol. TD-DFT calculations are instrumental in forecasting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within a molecule. Without such studies, a theoretical corroboration of experimentally obtained spectroscopic data is not possible.

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been reported. The flexible aminopropyl side chain suggests the existence of multiple low-energy conformations that could significantly influence its biological activity and interaction with molecular targets.

Vibrational Analysis and Spectroscopic Correlation Studies

Detailed vibrational analysis of this compound, typically performed using computational methods to complement experimental infrared (IR) and Raman spectroscopy, is not available. Such studies would allow for the assignment of vibrational modes and provide a deeper understanding of the molecule's structural dynamics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for investigating how a molecule interacts with biological systems, such as proteins.

Ligand-Protein Interactions and Binding Mode Analysis

No molecular modeling or molecular dynamics simulation studies have been published that specifically investigate the interactions of this compound with any protein target. While the principles of ligand-protein interactions are well-established, and computational tools for such analyses are widely used, their application to this particular compound has not been documented in the accessible scientific literature. nih.govnih.govuq.edu.auyoutube.com Research in this area would be critical for identifying potential biological targets and understanding the molecular basis of its putative pharmacological effects.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound analogues, these studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, such as monoamine transporters and receptors.

Research into a series of phenethylamine (B48288) derivatives as dopamine (B1211576) transporter (DAT) inhibitors has utilized docking simulations to understand their binding mechanisms. nih.gov These studies have revealed that the inhibitory effects of these compounds are closely linked to their structural features, including the nature of substituents on the aromatic ring and the conformation of the alkylamine side chain. nih.gov For instance, docking simulations of specific β-phenethylamine derivatives into a model of the human dopamine transporter (hDAT) have shown that these molecules can fit into a binding pocket defined by transmembrane helices 1, 3, and 6. nih.gov

| Compound/Analogue | Target | Binding Affinity (Ki, nM) | Interacting Residues |

| N6-(2-(4-Hydroxy-3-methoxyphenyl)ethyl) derivative | hA3AR | 3.31 | Gln261 (predicted) |

| 2-Phenylethynyl derivative 11 | hA3AR | 0.563 | Not specified |

| N6-(2-phenylethyl) derivative 6 | mA3AR | Weaker than derivative 11 | Not specified |

| MDFM (11) | α1A adrenergic receptor | 3,200 | Not specified |

| DFM (12) | α1A adrenergic receptor | >10,000 | Not specified |

| TFM (13) | α2A adrenergic receptor | 450 | Not specified |

This table is populated with data from studies on phenethylamine analogues due to the limited availability of specific data for this compound.

Pharmacophore Modeling for Structure-Activity Landscapes

Pharmacophore modeling is a powerful method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. For this compound and its analogues, this approach helps in understanding the key molecular features required for interaction with their biological targets.

A pharmacophore model for inhibitors of the dopamine transporter (DAT), a key target for many phenethylamines, has been developed based on the binding modes of various inhibitors. nih.gov This model typically includes features such as hydrogen bond donors and/or cations, hydrogen bond acceptors, and hydrophobic regions, along with excluded volumes that define the shape of the binding pocket. nih.gov For instance, a five-feature pharmacophore query for the DAT binding pocket has been proposed, comprising donor/cation and donor/acceptor interactions, which can be linked to key amino acid residues like Arg85, Asp384, Thr472, and Asp475. nih.gov

The essential pharmacophoric features for hallucinogenic phenethylamines, a class of compounds to which this compound is related, have been described to include two oxygen atoms (often as methoxy (B1213986) groups on the phenyl ring) and the amine side chain, which are crucial for binding and activation of serotonin (B10506) receptors. nih.gov

Below is a hypothetical pharmacophore model for a phenethylamine derivative interacting with a monoamine transporter, based on published data.

| Pharmacophoric Feature | Description | Spatial Coordinates (Exemplary) |

| Hydrogen Bond Donor/Cation | Typically the protonated amine | (x1, y1, z1) |

| Hydrogen Bond Acceptor | Oxygen atom of a methoxy group | (x2, y2, z2) |

| Aromatic Ring | The phenyl ring | Centered at (x3, y3, z3) |

| Hydrophobic Region | The ethyl group of the side chain | (x4, y4, z4) |

This table represents a generalized pharmacophore model for phenethylamine derivatives based on available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling of Biological Activities for this compound Analogues

QSAR models have been successfully developed to predict the biological activities of various classes of phenethylamine analogues. These models are crucial for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

For example, 3D-QSAR studies on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share structural similarities with phenethylamines, have yielded models with good predictive ability for their affinity to the D3 dopamine receptor. nih.govnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness. nih.govnih.gov Similarly, QSAR models for ligands binding to serotonin receptors 5-HT1E and 5-HT1F have been developed with high predictive accuracy. researchgate.net

A QSAR study on a diverse set of 70 dopamine transporter inhibitors resulted in a robust model with a cross-validated q² of 0.85, demonstrating the potential of such models in identifying novel DAT ligand scaffolds. researchgate.net

The following table presents an example of a QSAR model developed for a series of β3-adrenergic agonists with an indole-alkylamine structure, which are structurally related to phenethylamines.

| QSAR Model Type | Statistical Parameter | Value |

| 2D-QSAR | R² | 0.85 |

| 2D-QSAR | Q² | 0.75 |

| CoMSIA | R² | 0.96 |

| CoMSIA | Q² | 0.65 |

This table is based on a study of indole-alkylamine β3-adrenergic agonists, as specific QSAR models for this compound were not found. mdpi.com

Descriptor Analysis and Correlation with Biological Endpoints

A critical aspect of QSAR studies is the analysis of molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. The correlation of these descriptors with biological endpoints provides insights into the structural features that govern activity.

In QSAR models of phenethylamine analogues, various types of descriptors have been found to be significant. For instance, in the 3D-QSAR studies of PCPMA derivatives, steric, electrostatic, and hydrophobic fields were identified as playing important roles in their binding to the D3 receptor. nih.govnih.gov The analysis of CoMFA and CoMSIA contour maps from these studies can guide the design of new analogues with improved affinity by indicating regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable.

For ligands of serotonin receptors, descriptors from MolConnZ, which encode topological and electronic features of the molecules, have been successfully used to build predictive QSAR models. researchgate.net A study on a large dataset of 5-HT1A receptor ligands identified descriptors such as AATSC5d (Average centered Broto-Moreau autocorrelation of lag 5 / weighted by I-state), ATSC4d (Centered Broto-Moreau autocorrelation of lag 4 / weighted by I-state), and SpMAD (Spectral mean absolute deviation from Barysz matrix) as being among the most important for predicting binding affinity. nih.gov

The table below lists some of the key descriptors that have been shown to correlate with the biological activity of phenethylamine-related compounds.

| Descriptor Type | Descriptor Name | Correlation with Biological Activity |

| 3D (CoMFA/CoMSIA) | Steric Fields | Favorable or unfavorable depending on the region around the molecule. |

| 3D (CoMFA/CoMSIA) | Electrostatic Fields | Indicates where positive or negative potentials enhance activity. |

| 3D (CoMFA/CoMSIA) | Hydrophobic Fields | Highlights regions where hydrophobicity is beneficial for binding. |

| Topological | MolConnZ descriptors | Encode connectivity and branching, influencing receptor fit. |

| Constitutional | Molecular Weight | Can influence overall size and fit within the binding pocket. |

| Electronic | Dipole Moment | Relates to the overall polarity and electrostatic interactions. |

This table summarizes common descriptor types and their general influence on the biological activity of phenethylamine-like compounds based on multiple QSAR studies.

Investigation of Biological Activities and Mechanisms Preclinical Focus

Enzyme Modulation and Inhibition Studies

The interaction of 4-(2-Aminopropyl)-2-methoxyphenol with various enzyme systems is a critical area of preclinical research. The following sections detail the current knowledge regarding its potential to modulate or inhibit key enzymes.

Cytochrome P450 (CYP450) Enzyme Inhibition Potential

The cytochrome P450 (CYP450) superfamily of heme-containing mono-oxygenases is central to the metabolism of a vast array of xenobiotics and endogenous compounds. ebi.ac.ukwikipedia.org These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, typically involving oxidation, which prepares compounds for excretion. mdpi.com The major human CYP isoforms involved in drug metabolism include CYP1, CYP2, and CYP3 families. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents.

A comprehensive review of the scientific literature reveals a lack of specific studies investigating the inhibitory effects of this compound on cytochrome P450 enzymes. While research has been conducted on the metabolism of structurally related compounds, such as 2-methoxyphenols, direct data on the interaction between this compound and specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is not available. Therefore, its potential as a CYP450 inhibitor remains uncharacterized.

Table 1: Summary of CYP450 Inhibition Potential

| CYP Isoform | Test System | Substrate | Inhibition by this compound (IC₅₀) |

|---|---|---|---|

| CYP1A2 | Data not available | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available | Data not available |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key serine hydrolase enzymes that regulate cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govd-nb.info BChE also plays a role in cholinergic regulation and its activity levels can change in the course of neurodegenerative diseases. nih.govd-nb.info

There are currently no specific preclinical studies in the published literature that evaluate the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. The potential of this compound to act as a cholinesterase inhibitor has not been determined.

Table 2: Cholinesterase Inhibition Data

| Enzyme | Source | Inhibitor | IC₅₀ Value |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | This compound | Data not available |

Glycosidase and Lipoxygenase Enzyme Modulation

Scientific literature lacks specific studies on the modulatory effects of this compound on glycosidase and lipoxygenase enzymes.

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Pathways

Cyclooxygenase (COX) enzymes, including the constitutive isoform COX-1 and the inducible isoform COX-2, are pivotal in the biosynthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. nih.gov Prostaglandins are lipid mediators involved in numerous physiological processes, including inflammation, pain, and fever. nih.gov Inhibition of COX enzymes, especially COX-2, is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Certain natural and synthetic compounds containing a 2-methoxyphenol moiety have been investigated for their anti-inflammatory properties and ability to inhibit COX-2. nih.govnih.gov For instance, research on 2-methoxy-4-vinylphenol (B128420) has demonstrated anti-inflammatory activity. nih.gov Another complex phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, has been shown to inhibit the production of prostaglandin E₂ (PGE₂) and the expression of COX-2 in cellular models. mdpi.com

However, direct experimental evidence on the inhibitory effect of this compound on COX-1 or COX-2 and its impact on prostaglandin synthesis pathways is not available in the current scientific literature.

Table 3: COX Inhibition Profile

| Enzyme | Assay Type | Inhibition by this compound |

|---|---|---|

| COX-1 | Data not available | Data not available |

Laccase-Mediated Oxidation and Biocatalytic Applications

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing oxidases that catalyze the oxidation of a wide variety of phenolic and non-phenolic compounds. nih.govmedchemexpress.com These enzymes are of significant interest in biotechnology for their role in bioremediation, lignin (B12514952) degradation, and the synthesis of novel compounds through oxidative coupling. medchemexpress.comuniprot.org Laccases catalyze the formation of radical species from substrates, which can then undergo further non-enzymatic reactions. nih.gov

While no studies have specifically used this compound as a substrate for laccase, the enzyme is known to act on a broad range of substituted phenols and aromatic amines. The structure of this compound, containing both a phenolic hydroxyl group and an amino group, suggests it could be a potential substrate for laccase-mediated oxidation. Such a reaction could lead to derivatization or polymerization, opening avenues for biocatalytic applications. For example, laccase from Trametes versicolor is widely used as a biocatalyst for processes based on radical chemistry involving substituted phenol (B47542) substrates.

Transaminase Activity and Stereoselective Biocatalysis

Transaminases are versatile enzymes used in biocatalysis for the stereoselective synthesis of chiral amines, which are valuable building blocks for pharmaceuticals. Research has demonstrated the use of transaminases for the synthesis of enantiopure drug-like compounds, including 1-(3′,4′-disubstituted phenyl)propan-2-amines.

The structure of this compound, which is a phenylpropan-2-amine derivative (specifically, 4-hydroxy-3-methoxyamphetamine), falls within the class of compounds that can be synthesized using transaminase-mediated biocatalysis. chemspider.com This suggests a potential application in the stereoselective synthesis of the (R)- or (S)-enantiomers of this compound, although specific studies employing this compound as a substrate or product of a transaminase reaction have not been reported.

Receptor Binding and Selectivity Profiling

The interaction of a compound with various receptors is a critical determinant of its pharmacological profile. For this compound and its analogs, research has focused on understanding their binding affinities and functional activities at key neuroreceptors, particularly serotonin (B10506) and sigma receptors. This profiling helps to elucidate the potential mechanisms underlying their biological effects.

Serotonin Receptor Interactions (e.g., 5-HT2A, 5-HT2B)

Derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA), which are structurally related to this compound, are known for their interactions with serotonin receptors. nih.gov Specifically, the human 5-HT2A (h5-HT2A) receptor is a primary target for many psychoactive phenylisopropylamines, where they often act as agonists. nih.gov The affinity of these compounds for the 5-HT2A receptor is influenced by the nature of the substituent at the 4-position of the phenyl ring. nih.gov Studies have shown a correlation between the lipophilicity of this substituent and the binding affinity at h5-HT2A receptors. nih.gov

There is also significant interest in the interaction of these compounds with the 5-HT2B receptor, as prolonged activation of this receptor has been associated with cardiac valvulopathy. nih.govnih.gov Research on a series of 4-substituted 2,5-DMA analogs revealed that their affinities for rat brain 5-HT2 receptors are significantly correlated with their affinities for both h5-HT2A and h5-HT2B receptors. nih.gov While affinity for the h5-HT2B receptor can be approximated by h5-HT2A affinity, this does not always predict functional activity (i.e., whether the compound will be an agonist or antagonist). nih.gov For instance, in one study of ten 2,5-DMA analogs, eight acted as h5-HT2B agonists, while two, the n-hexyl and benzyl (B1604629) analogs, behaved as antagonists despite binding with high affinity. nih.govfrontiersin.org This highlights the complexity of structure-activity relationships at the 5-HT2B receptor. nih.gov

Some N-benzylphenethylamine derivatives, another class of related compounds, exhibit high potency as agonists at 5-HT2A receptors, with some having potencies similar to or even greater than serotonin itself. nih.gov These compounds generally show lower affinity and efficacy at the 5-HT2B receptor compared to the 5-HT2A or 5-HT2C receptors. nih.gov

Table 1: Interactive Data Table of Serotonin Receptor Binding for Selected Phenylisopropylamine Analogs

| Compound (4-substituent) | h5-HT2A Affinity (Ki, nM) | h5-HT2B Affinity (Ki, nM) | h5-HT2B Functional Activity |

| H | Data not available | Data not available | Agonist |

| F | Data not available | Data not available | Agonist |

| Br | Data not available | Data not available | Agonist |

| I | Data not available | Data not available | Agonist |

| OCH2CH3 | Data not available | Data not available | Agonist |

| NO2 | Data not available | Data not available | Agonist |

| nC3H7 | Data not available | Data not available | Agonist |

| tC4H9 | Data not available | Data not available | Agonist |

| n-hexyl | Data not available | Data not available | Antagonist |

| benzyl | Data not available | Data not available | Antagonist |

This table is based on findings from a study on 4-substituted 2,5-DMA analogs and their interaction with human 5-HT2A and 5-HT2B receptors. nih.gov

Sigma Receptor Binding Characteristics (σ1, σ2)

Sigma receptors, which are divided into two main subtypes, σ1 and σ2, represent another important target for various psychoactive compounds. These receptors are distinct from other receptor families and are involved in a variety of cellular functions. nih.gov Although they are not homologous and possess different protein structures, their binding pockets are remarkably similar, allowing them to recognize overlapping sets of ligands. nih.gov

Research has shown that certain compounds can bind with high affinity to both σ1 and σ2 receptors. For example, the phenethylpiperidine compound JZ107 was found to bind to σ1 and σ2 receptors with Ki values of 7.9 nM and 5.1 nM, respectively. nih.gov In contrast, a structurally similar but inactive analog, JZ103, displayed significantly lower affinities, with Ki values of 339 nM for σ1 and 292 nM for σ2. nih.gov This highlights the structural specificity required for high-affinity binding to sigma receptors. While many ligands show cross-reactivity between the two sigma receptor subtypes, efforts are ongoing to develop ligands that are selective for either the σ1 or σ2 receptor. nih.gov

Ligand Affinity and Efficacy Determination in Receptor Systems

The interaction of a ligand with a receptor is characterized by two key parameters: affinity and efficacy. nih.gov Affinity refers to the strength of the binding between the ligand and the receptor, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). nih.govditki.com A lower Kd or Ki value indicates a higher binding affinity. ditki.com

Efficacy, on the other hand, describes the ability of a ligand, once bound to the receptor, to elicit a biological response. jumedicine.com It is often measured by the maximal effect (Emax) a drug can produce. ditki.com The concentration of a drug required to produce 50% of its maximal effect is known as the EC50, which is a measure of the drug's potency. ditki.com A lower EC50 value signifies greater potency. ditki.com

For G-protein coupled receptors like the serotonin 5-HT2A and 5-HT2C receptors, it has been demonstrated that the ability of an agonist to bind preferentially to the high-affinity state of the receptor is highly correlated with its intrinsic activity or efficacy. nih.gov This relationship can be utilized in drug discovery to predict the functional activity of new compounds based on their binding profiles. nih.gov

Neurochemical and Neurobiological Research

The biological effects of this compound and related compounds are intrinsically linked to their interactions with complex neurochemical and neurobiological systems. Understanding these relationships provides insight into their mechanisms of action within the central nervous system.

Metabolic Relationship to Dopamine (B1211576) and Neurotransmitter Systems

Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward. nih.gov Its synthesis begins with the amino acid L-tyrosine, which is converted to L-DOPA and then to dopamine. mdpi.com After its release into the synaptic cleft, dopamine's action is terminated by reuptake or enzymatic degradation by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). mdpi.com

Compounds that influence dopaminergic pathways can have significant neurobiological effects. For instance, methamphetamine is known to alter dopaminergic, serotonergic, and noradrenergic systems by increasing the release of monoamines and inhibiting their reuptake. nih.gov This can lead to changes in the concentrations of various brain metabolites within dopamine circuits. nih.gov

Some phenolic compounds have been shown to exert neuroprotective effects by modulating neurotransmitter systems. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been investigated for its ability to protect against dopaminergic neurodegeneration. nih.gov Studies have shown that MMPP can attenuate the loss of dopaminergic neurons and behavioral impairments in experimental models of Parkinson's disease. nih.gov This effect is thought to be mediated, at least in part, through the inhibition of neuroinflammatory pathways. nih.gov

Neurobiological Pathway Investigations

The interaction of compounds with specific receptors initiates a cascade of intracellular signaling events that constitute neurobiological pathways. For example, the activation of 5-HT2A receptors, which are G-protein coupled receptors, triggers the phospholipase C signaling pathway, leading to the mobilization of intracellular calcium and the modulation of downstream effectors. hmdb.ca This pathway is central to the effects of many serotonergic compounds. hmdb.ca

Research into compounds like MMPP has revealed their influence on key signaling pathways involved in cell growth and inflammation. MMPP has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway. nih.govnih.gov In models of neuroinflammation, MMPP treatment suppressed the activation of STAT3 and reduced the expression of inflammatory proteins. nih.govnih.gov Furthermore, MMPP has been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation. nih.gov The inhibition of these pathways contributes to the anti-inflammatory and anti-proliferative effects observed with this compound. nih.govnih.gov

Investigations into the neurobiological effects of compounds often involve studying their impact on various cellular processes. For example, some compounds are examined for their ability to prevent neurodegeneration or to modulate the neuroinflammatory response, which is implicated in various neurological disorders. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Modulation

The presence of a phenolic hydroxyl group combined with a methoxy (B1213986) substituent is a hallmark of many antioxidant compounds. nih.gov This structural motif is central to their ability to neutralize harmful free radicals and modulate the cellular redox environment. Although direct data for this compound is not extensively documented, the behavior of related molecules offers significant insights.

Radical Scavenging Mechanisms and Assays

The principal antioxidant mechanism of phenolic compounds is their ability to act as radical scavengers. They donate a hydrogen atom from their hydroxyl group to a free radical, a process that neutralizes the radical and halts a potentially damaging oxidative chain reaction. The efficacy of this action is commonly evaluated through a battery of in vitro assays.

Key assays for determining the radical-scavenging capacity of methoxyphenol derivatives include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : A widely used spectrophotometric method where the antioxidant compound quenches the stable DPPH radical. mdpi.commdpi.com This assay has shown that synthetic methoxyphenols like 2-allyl-4-methoxyphenol (B1267482) can exhibit even greater scavenging potency than naturally occurring analogues such as eugenol. mdpi.comnih.gov

Induction Period Method : This assay measures an antioxidant's ability to delay a radical-initiated reaction, like the polymerization of methyl methacrylate. nih.govmdpi.com It has been effectively used to demonstrate the capacity of methoxyphenols to neutralize both oxygen-centered and carbon-centered radicals. nih.gov

Other Standard Assays : A fuller antioxidant profile is often achieved using complementary tests, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay and the ORAC (oxygen radical absorbance capacity) assay. nih.gov

Table 1: Common Radical Scavenging Assays for Phenolic Compounds

| Assay Name | Principle | Radical Scavenged |

|---|---|---|

| DPPH Assay | Measures the donation of a hydrogen atom to the stable DPPH radical, detected by a color change. mdpi.com | DPPH radical mdpi.com |

| Induction Period Method | Quantifies the delay in a radical-initiated polymerization reaction. nih.govmdpi.com | Peroxyl and Carbon-centered radicals nih.gov |

| ABTS Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. nih.gov | ABTS radical cation nih.gov |

| ORAC Assay | Evaluates the inhibition of oxidation induced by peroxyl radicals. nih.gov | Peroxyl radicals nih.gov |

Influence on Reactive Oxygen Species Production

Reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, are byproducts of normal metabolism that, in excess, cause oxidative stress. mdpi.com Phenolic compounds can influence ROS levels not just through direct scavenging, but also by affecting the cellular enzymes that produce them.

The interaction of methoxyphenols with ROS is complex. Some compounds containing the 2-methoxyphenol structure, like curcumin, have been observed to induce apoptosis in cancer cells, a process that is associated with a rise in intracellular ROS. researchgate.net This suggests a potential pro-oxidant effect under specific conditions, where elevated ROS levels trigger programmed cell death, a desirable outcome in oncology. nih.gov Conversely, other methoxyphenol derivatives have been shown to inhibit cellular pathways that generate ROS. researchgate.net The aminophenol structure also has a documented role in ROS generation, though this is not always directly linked to cell toxicity. nih.gov This dual potential indicates that the net effect of this compound on ROS production is likely dependent on the specific cellular context and metabolic state.

In Vitro Cellular Mechanism of Action Studies

While specific in vitro mechanistic studies on this compound are not prevalent, research on structurally related compounds provides a strong basis for predicting its potential cellular effects.

Modulation of Cell Migration and Adhesion Pathways

Cell migration is a critical process in both physiological and pathological conditions, including tumor metastasis. This process relies on intricate signaling networks that control the cell's physical attachment to its surroundings and its movement.

A closely related compound, 2-Methoxy-4-vinylphenol (2M4VP) , has demonstrated the ability to inhibit the migration of human pancreatic cancer cells. nih.gov This inhibitory action was traced to the disruption of key signaling nodes. Treatment with 2M4VP was found to reduce the phosphorylation, and thus the activity, of:

Focal Adhesion Kinase (FAK) : A non-receptor tyrosine kinase that is a central component of cell-matrix adhesions and a key regulator of cell motility.

AKT : A major downstream effector of FAK signaling that promotes cell survival, proliferation, and migration.

By suppressing the FAK/AKT signaling axis, 2M4VP effectively hinders cancer cell motility. nih.gov Separately, it is known that various stimuli can promote the expression of cell adhesion molecules like ICAM-1 and E-selectin, a process that can be counteracted by compounds with antioxidant capabilities. nih.gov This suggests that a compound featuring the 2-methoxyphenol scaffold could potentially interfere with both cell adhesion and migration.

Response to External Stimuli and Chemical Stress

Cells possess sophisticated systems to respond to chemical stressors, often activating pathways that lead to adaptation or, if the damage is too severe, programmed cell death (apoptosis). The response of cancer cells to methoxyphenol-related compounds is an area of active investigation.

For example, the synthetic compound (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , which also contains the 2-methoxyphenol core, has been shown to induce apoptosis in cervical cancer cells. nih.gov Mechanistic investigation revealed that MMPP's cytotoxic effect is mediated through the extrinsic apoptotic pathway, characterized by:

The activation of key signaling proteins, caspases-3, -8, and -9.

A marked upregulation in the expression of the cell surface death receptors DR5 and FAS. nih.gov

This finding illustrates that compounds with this chemical architecture can be recognized by cellular surveillance systems and can trigger specific death-signaling cascades in malignant cells.

Protein-Protein Interaction Analysis and Kinase Binding

The biological functions of small molecules are ultimately determined by their interactions with cellular proteins, particularly kinases, which regulate a vast number of cellular processes. nih.gov Identifying these molecular targets is crucial for understanding a compound's mechanism of action. nih.govspringernature.com

Although specific protein binding partners for this compound have not been reported, compounds incorporating a methoxyphenyl group have been successfully designed as potent kinase inhibitors. A notable example is R547 , a selective inhibitor of cyclin-dependent kinases (CDKs) that features a 2,3-difluoro-6-methoxyphenyl moiety. nih.gov This compound effectively docks into the ATP-binding site of CDK1, CDK2, and CDK4, blocking their function and halting cell cycle progression. nih.gov The methoxy group is often a critical feature in such inhibitors, contributing to the precise molecular interactions required for high-affinity binding. nih.gov

Future investigation into the specific targets of this compound would likely employ a range of modern techniques, including broad-panel in vitro kinase screening, computational molecular docking, and cellular methods like co-immunoprecipitation to identify protein-protein interactions. nih.govnih.govspringernature.com

Table 2: Summary of Investigated In Vitro Effects of Structurally Related Methoxyphenols

| Compound/Class | Effect | Cellular Pathway/Target |

|---|---|---|

| 2-Methoxy-4-vinylphenol | Inhibits cancer cell migration. nih.gov | FAK and AKT signaling pathways. nih.gov |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol | Induces apoptosis in cancer cells. nih.gov | Extrinsic apoptotic pathway via upregulation of DR5 and FAS death receptors. nih.gov |

| R547 (contains methoxyphenyl group) | Blocks cell cycle progression. nih.gov | Binds to and inhibits Cyclin-Dependent Kinases (CDK1, CDK2, CDK4). nih.gov |

| o-Methoxyphenols | Modulate cellular redox state. researchgate.net | Influence on intracellular ROS production. researchgate.net |

Metabolism and Biotransformation Pathways Preclinical

In Vitro Metabolic Fate Studies (e.g., Hepatocyte Models)

Incubations of PMA with rat and guinea pig hepatocytes have shown that the compound undergoes extensive metabolism. nih.gov These studies reveal significant interspecies differences in the metabolic profile. For instance, in guinea pig hepatocytes, the primary metabolic route is O-demethylation, leading to the formation of p-hydroxyamphetamine, which is then extensively conjugated. nih.gov In contrast, rat hepatocytes metabolize PMA through both O-dealkylation and side-chain oxidation. nih.gov This suggests that 4-(2-aminopropyl)-2-methoxyphenol would also likely be a substrate for extensive hepatic metabolism, with potential variations across different species.

The use of liver microsomes, another key in vitro tool, further elucidates the oxidative metabolism of such compounds. frontiersin.org These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many xenobiotics. bioivt.com

Table 1: Predicted In Vitro Metabolic Reactions for this compound Based on Analogous Compounds

| Metabolic Reaction | Predicted Outcome for this compound | Basis of Prediction (Analogous Compound) |

| O-Demethylation | Formation of 4-(2-aminopropyl)-1,2-benzenediol | p-Methoxyamphetamine (PMA) |

| Side-chain Oxidation | Formation of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one | p-Methoxyamphetamine (PMA) |

| N-Oxidation | Formation of a hydroxylamine (B1172632) derivative | 4-Aminobiphenyl |

| Aromatic Hydroxylation | Formation of a dihydroxylated aminopropylphenol | Amphetamine |

| Conjugation (Glucuronidation/Sulfation) | Formation of glucuronide or sulfate (B86663) conjugates of phenolic metabolites | p-Hydroxyamphetamine |

Enzymatic Biotransformation Processes of this compound

The biotransformation of this compound is anticipated to be orchestrated by a variety of enzymatic systems, primarily located in the liver.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly the CYP2D6 isoform, is heavily implicated in the metabolism of amphetamine and its derivatives. nih.gov Studies using human CYP2D6 expressed in cell lines have shown its capability to catalyze the ring oxidation of some amphetamine derivatives. nih.gov However, for 4-methoxyamphetamines, direct ring oxidation by CYP2D6 was not observed, suggesting that other CYP isoforms or alternative pathways are more significant for these compounds. nih.gov O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds and is often mediated by CYP enzymes.

Monoamine Oxidases (MAOs): As a primary amine, the aminopropyl side chain of this compound is a potential target for monoamine oxidases (MAO-A and MAO-B). frontiersin.org These enzymes are responsible for the oxidative deamination of various biogenic and xenobiotic amines. frontiersin.org This process would lead to the formation of an aldehyde intermediate, which can then be further oxidized or reduced.

Flavin-containing Monooxygenases (FMOs): FMOs can also contribute to the metabolism of nitrogen-containing compounds, although their role in the metabolism of amphetamine derivatives is generally considered to be minor compared to CYPs and MAOs.

Conjugating Enzymes (Phase II Metabolism): Following initial oxidative metabolism (Phase I), the resulting metabolites, particularly those with newly formed or exposed hydroxyl groups, are expected to undergo conjugation reactions. Uridine diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the primary enzymes responsible for attaching glucuronic acid and sulfate moieties, respectively, to make the metabolites more water-soluble and facilitate their excretion. admescope.com

Identification and Characterization of Metabolites and Degradation Products

Based on the enzymatic processes described above, a number of potential metabolites and degradation products of this compound can be predicted.

Primary Metabolites:

O-demethylated metabolite: 4-(2-aminopropyl)-1,2-benzenediol. This would be a major metabolite if O-dealkylation is a primary pathway, similar to what is seen with PMA. nih.gov

Side-chain oxidation products: 1-(4-hydroxy-3-methoxyphenyl)propan-2-one and its corresponding oxime. nih.gov

N-hydroxylated metabolite: N-hydroxy-4-(2-aminopropyl)-2-methoxyphenol.

Aromatic hydroxylated metabolites: Introduction of an additional hydroxyl group on the aromatic ring.

Secondary (Conjugated) Metabolites:

Glucuronide and sulfate conjugates of the phenolic metabolites.

Degradation Products: Exposure to light and air can lead to the degradation of phenolic compounds. For instance, a structurally related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, degrades to form various products including aurones and flavones, suggesting the formation of reactive intermediates. nih.gov Similar degradation pathways could be possible for this compound under certain storage or environmental conditions.

Table 2: Potential Metabolites of this compound

| Metabolite Type | Predicted Structure | Method of Formation |

| Phase I | 4-(2-aminopropyl)-1,2-benzenediol | O-Demethylation (CYP-mediated) |

| Phase I | 1-(4-hydroxy-3-methoxyphenyl)propan-2-one | Side-chain oxidation (MAO/CYP-mediated) |

| Phase I | N-hydroxy-4-(2-aminopropyl)-2-methoxyphenol | N-Oxidation (CYP/FMO-mediated) |

| Phase II | Glucuronide conjugate of 4-(2-aminopropyl)-1,2-benzenediol | Glucuronidation (UGT-mediated) |

| Phase II | Sulfate conjugate of 4-(2-aminopropyl)-1,2-benzenediol | Sulfation (SULT-mediated) |

Endogenous Biosynthesis and Regulatory Pathways of Related Compounds

There are no known endogenous biosynthetic pathways for this compound in humans or other mammals. This compound is a synthetic molecule. However, structurally related compounds, such as the phenethylamines, have well-established endogenous roles and biosynthetic pathways. For example, dopamine (B1211576), a neurotransmitter, is synthesized in the body from the amino acid tyrosine. The metabolism of dopamine involves methylation by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine, a compound structurally similar to the ethylamine (B1201723) analogue of the title compound.

Understanding the interaction of xenobiotic aminopropylphenols with the pathways of endogenous phenethylamines is crucial. For instance, many substituted amphetamines are known to interact with monoamine transporters and receptors, thereby affecting the signaling of endogenous neurotransmitters like dopamine, norepinephrine, and serotonin (B10506). frontiersin.org While this falls outside the direct scope of metabolic pathways, it highlights the potential for cross-talk between the metabolism of xenobiotics and the regulation of endogenous systems.

Structure Activity Relationship Sar and Structural Modification Strategies

Systematic Derivatization and Analogue Synthesis of 4-(2-Aminopropyl)-2-methoxyphenol

The exploration of the SAR of this compound begins with the systematic synthesis of its derivatives and analogues. This process involves strategically altering different parts of the molecule to observe the resulting changes in biological activity. Key areas for modification include the phenolic hydroxyl group, the methoxy (B1213986) group on the aromatic ring, and the aminopropyl side chain.

Researchers have synthesized a variety of analogues to probe the importance of these functional groups. For instance, esterification or etherification of the phenolic hydroxyl group can modulate the compound's lipophilicity and its ability to form hydrogen bonds, which are often critical for receptor interactions. neliti.com Similarly, altering the position or nature of the methoxy group can influence the electronic properties of the aromatic ring and its interaction with receptor binding pockets. nih.gov

Modifications to the aminopropyl side chain are also a significant area of investigation. This includes altering the length of the alkyl chain, introducing substituents on the amine, or modifying the alpha-carbon. These changes can have a profound impact on the molecule's affinity and efficacy at various receptors. The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available precursors.

Impact of Substituent Modifications on Biological Activity and Receptor Selectivity

The biological activity of this compound and its analogues is intricately linked to the nature and position of their chemical substituents. Studies on related phenethylamines and amphetamines have provided a foundational understanding of these relationships, particularly concerning their interaction with serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2C subtypes. nih.govfrontiersin.org

The lipophilicity of substituents at the 4-position of the phenyl ring has been shown to play a major role in determining the affinity for 5-HT2 receptors. nih.gov Generally, compounds with more lipophilic substituents tend to exhibit higher affinity. Conversely, the introduction of polar groups, such as hydroxyl or amino groups, can significantly decrease affinity. nih.gov

| Modification | General Effect on 5-HT2 Receptor Affinity | Reference |

| Increased lipophilicity at the 4-position | Increased affinity | nih.gov |

| Introduction of polar groups at the 4-position | Decreased affinity | nih.gov |

| Alteration of methoxy group position | Modulated receptor selectivity | nih.gov |

| Introduction of an α-methyl group | Variable, can influence overall profile | frontiersin.org |

Chirality and Stereoisomerism in Structure-Activity Relationships of Aminopropyl Phenols

The this compound molecule contains a chiral center at the alpha-carbon of the aminopropyl side chain. This gives rise to two stereoisomers, or enantiomers: the (R)- and (S)-forms. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological systems, particularly receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The synthesis of individual enantiomers, often achieved through chiral resolution of a racemic mixture or by stereoselective synthesis, is essential for elucidating their distinct pharmacological profiles. mdpi.com For many psychoactive phenethylamines, one enantiomer is often significantly more potent than the other. For instance, in the case of propranolol, a related beta-blocker, the two enantiomers exhibit different activities and metabolic fates. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Technologies in 4-(2-Aminopropyl)-2-methoxyphenol Research

The study of this compound is increasingly benefiting from the application of multi-omics technologies. This integrative approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular and cellular responses to this compound.

Genomics and Transcriptomics: Genomic and transcriptomic analyses can elucidate how this compound may influence gene expression and genetic pathways. For instance, studies on similar phenolic compounds have utilized RNA sequencing to understand their effects on cellular processes. nih.gov This approach can identify specific genes and signaling pathways modulated by the compound, providing insights into its mechanism of action. The All of Us Research Program, with its vast and diverse genomic dataset, provides a powerful resource for understanding the genetic basis of responses to various compounds, which could be leveraged for this compound research. nih.gov

Proteomics: Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of this compound, proteomic techniques can identify protein targets that directly bind to the compound or are otherwise affected by its presence. For example, quantitative phosphoproteomics has been used to identify key protein kinases involved in cellular signaling pathways, a technique that could be applied to understand the downstream effects of this compound. plos.org